molecular formula C14H17ClFNOS B5852900 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide

Cat. No. B5852900
M. Wt: 301.8 g/mol
InChI Key: OEQGUULMJVTCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT137690 and is a potent inhibitor of the protein kinases CHK1 and CHK2.

Mechanism of Action

CCT137690 inhibits CHK1 and CHK2 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CHK1 and CHK2 also leads to the accumulation of DNA damage, making cancer cells more susceptible to DNA-damaging agents.
Biochemical and Physiological Effects
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents and radiation therapy. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

CCT137690 has several advantages for lab experiments. It is a potent and selective inhibitor of CHK1 and CHK2, making it a valuable tool for studying the DNA damage response pathway. CCT137690 has also been shown to have minimal toxicity in normal cells, making it a safe compound to work with. However, CCT137690 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, the synthesis of CCT137690 is complex and requires specialized equipment, which may limit its availability.

Future Directions

For research on CCT137690 include the development of combination therapies, identification of biomarkers, and optimization of the synthesis method.

Synthesis Methods

The synthesis of CCT137690 involves a series of chemical reactions. The starting material is 2-chloro-6-fluorobenzyl alcohol, which is reacted with thioacetic acid to form the thioester intermediate. The thioester intermediate is then reacted with cyclopentylamine and acetic anhydride to form the final product, 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide. The synthesis of CCT137690 has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

CCT137690 has been extensively studied for its potential applications in cancer therapy. The protein kinases CHK1 and CHK2 are involved in the DNA damage response pathway, which is critical for maintaining genomic stability. Inhibition of CHK1 and CHK2 can sensitize cancer cells to DNA-damaging agents, making CCT137690 a potential chemotherapeutic agent. CCT137690 has also been shown to enhance the efficacy of radiation therapy in cancer cells.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNOS/c15-12-6-3-7-13(16)11(12)8-19-9-14(18)17-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQGUULMJVTCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-cyclopentylacetamide

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